molecular formula C18H17FN4O2S B2735431 5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1170044-47-9

5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2735431
CAS No.: 1170044-47-9
M. Wt: 372.42
InChI Key: CYFUGDYCNCSUEO-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a fluorine atom, a methyl group, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Fluorination: The amine is then subjected to electrophilic fluorination using reagents such as Selectfluor to introduce the fluorine atom at the desired position.

    Coupling Reaction: The fluorinated intermediate is coupled with 6-methylpyridazine-3-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or sulfides, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and signal transduction pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methylbenzenesulfonamide: Lacks the pyridazine moiety, resulting in different biological activity.

    N-(4-aminophenyl)benzenesulfonamide: Does not contain the fluorine atom, affecting its binding properties.

    6-methylpyridazin-3-yl derivatives: Similar core structure but different substituents, leading to varied applications.

Uniqueness

The uniqueness of 5-fluoro-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

5-fluoro-2-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c1-12-3-5-14(19)11-17(12)26(24,25)23-16-8-6-15(7-9-16)20-18-10-4-13(2)21-22-18/h3-11,23H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFUGDYCNCSUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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